molecular formula C16H15ClN6OS B12155149 N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12155149
M. Wt: 374.8 g/mol
InChI Key: QDHIQFFFYXPTHZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a triazole moiety, and a sulfanyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-chloro-2-methylaniline and 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features.

Industry: In the industrial sector, it can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazole moiety is known for its ability to coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrimidin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness: The unique combination of a chloro-substituted aromatic ring, a pyrazinyl-triazole moiety, and a sulfanyl group distinguishes this compound from its analogs

Properties

Molecular Formula

C16H15ClN6OS

Molecular Weight

374.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15ClN6OS/c1-10-3-4-11(17)7-12(10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24)

InChI Key

QDHIQFFFYXPTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

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